2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one
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Overview
Description
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is a heterocyclic compound that features a fused pyrano and isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phloroglucinol with suitable aldehydes and ketones, followed by cyclization to form the pyrano ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for drug development.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar pyrano ring system and has been studied for its anticancer properties.
1,2,7-Trioxo-1,2-dihydropyrano[3,2-e]indole: Another related compound with a fused pyrano and indole ring system, known for its unique structural and electronic properties.
Uniqueness
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
917884-91-4 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methyl-3,7-dihydropyrano[2,3-g]isoindol-1-one |
InChI |
InChI=1S/C12H11NO2/c1-13-7-8-4-5-10-9(3-2-6-15-10)11(8)12(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
SYCRZXSWPFNZIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C3=C(C=C2)OCC=C3 |
Origin of Product |
United States |
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